N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at position 1, a propyl chain at position 5, and a furan-2-ylmethyl carboxamide moiety at position 2. Triazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, owing to their stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-3-5-16-17(18(23)19-12-15-6-4-11-25-15)20-21-22(16)13-7-9-14(24-2)10-8-13/h4,6-11H,3,5,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCKVIQCYZUDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole ring integrated with a furan moiety and a propyl group , along with a carboxamide functional group . The structural characteristics contribute to its unique chemical behavior and biological interactions.
Biological Activities
Research indicates that triazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various fungi, including Candida species .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties by inhibiting neuroinflammation and oxidative stress in neuronal cell lines. For example, compounds similar to this compound showed significant neuroprotective effects against Aβ-induced toxicity in SH-SY5Y cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For instance, studies on related triazole derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity. Common methods include:
- Click Chemistry : Utilizing azides and alkynes to form the triazole ring.
- Condensation Reactions : Combining furan derivatives with substituted phenyl groups in the presence of suitable catalysts.
Case Studies
- Neuroprotective Study :
- Antifungal Activity :
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-5-methyltriazole | Structure | Contains methoxy group | Enhanced solubility and antifungal activity |
| 1-(Furfuryl)-5-propyltriazole | Structure | Furan ring substitution | Potentially higher biological activity |
| 4-(Trifluoromethyl)phenyltriazole | Structure | Electron-withdrawing group | Improved anticancer activity |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Triazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target : N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | C₁₈H₂₀N₄O₃ | 340.38 | 4-methoxyphenyl, furfurylamide, propyl |
| 1-(4-Chlorophenyl)-N-(propan-2-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | C₁₅H₁₉ClN₄O | 306.79 | 4-chlorophenyl, isopropylamide, propyl |
| 5-Cyclopropyl-1-(4-methoxyphenyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide | C₁₆H₁₈N₄O₂ | 310.34 | 4-methoxyphenyl, allylamide, cyclopropyl |
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has the highest molecular weight (340.38 g/mol) due to the furan ring and methoxyphenyl group. The 4-chlorophenyl analog (306.79 g/mol) is lighter, reflecting chlorine’s atomic mass versus methoxy’s oxygen .
Aromatic vs. In contrast, the 4-chlorophenyl group in the analog is electron-withdrawing, likely increasing lipophilicity and membrane permeability .
Amide Side Chain Variations :
Implications for Bioactivity
While direct bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Crystallographic and Computational Tools
Structural validation of similar triazoles often employs SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate bond angle and torsion angle data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
